molecular formula C22H19N3O3S B2758895 3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863594-18-7

3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2758895
CAS No.: 863594-18-7
M. Wt: 405.47
InChI Key: BPKNBIXGRPDSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a high-purity synthetic organic compound intended for laboratory research purposes. This molecule belongs to a class of benzamide-thiazolopyridine hybrids, which are of significant interest in medicinal chemistry and drug discovery for their potential to modulate key biological pathways. The core structure incorporates a thiazolo[5,4-b]pyridine scaffold, a bicyclic heteroaromatic system known to be a privileged structure in kinase inhibitor development. Research on closely related thiazolo[5,4-b]pyridine derivatives has identified them as potent inhibitors of various kinase targets, including c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST) and other cancers . These compounds have shown promise in overcoming drug resistance to existing therapies like imatinib, particularly against challenging double mutants such as c-KIT V560G/D816V . The specific substitution pattern of the 3,4-dimethoxybenzamide group and the 2-methylphenyl linker in this compound is designed to optimize interactions with enzyme active sites, potentially influencing its solubility, binding affinity, and selectivity profile. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers are responsible for ensuring all handling and experimentation complies with local safety regulations and ethical guidelines.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13-6-7-15(21-25-16-5-4-10-23-22(16)29-21)11-17(13)24-20(26)14-8-9-18(27-2)19(12-14)28-3/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKNBIXGRPDSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cyclization to Form Thiazolo[5,4-b]pyridine

The synthesis begins with 2,4-dichloro-3-nitropyridine as the starting material, following a modified protocol from:

  • Selective Substitution at C4 :

    • Reaction with morpholine in tetrahydrofuran (THF) at 0°C yields 4-morpholinyl-2-chloro-3-nitropyridine (75% yield).
    • Characterization: $$ ^1H $$ NMR (DMSO-d6) δ 8.22 (d, J = 6.0 Hz, 1H), 3.69–3.64 (m, 4H), 3.25–3.20 (m, 4H).
  • Thiocyanate Introduction :

    • Treatment with potassium thiocyanate (KSCN) in acetic acid at 80°C affords 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (52% yield).
    • Key spectral data: $$ ^{13}C $$ NMR δ 151.5 (C=S), 130.5 (aromatic C).
  • Nitro Reduction and Cyclization :

    • Fe powder in acetic acid reduces the nitro group, followed by intramolecular cyclization to form 7-morpholinothiazolo[5,4-b]pyridin-2-amine (55% yield).
    • HRMS (ESI): m/z 250.0924 [M + H]+.

Functionalization at C2 of Thiazolo[5,4-b]pyridine

The 2-amino group undergoes diazotization and bromination:

  • Bromination :

    • Reaction with tert-butyl nitrite and CuBr2 in acetonitrile yields 4-(2-bromothiazolo[5,4-b]pyridin-7-yl)morpholine (40% yield).
    • $$ ^1H $$ NMR (DMSO-d6) δ 7.89 (d, J = 5.5 Hz, 1H), 3.78–3.70 (m, 4H).
  • Suzuki-Miyaura Coupling :

    • Palladium-catalyzed coupling with 2-methyl-5-boronophenyl introduces the aryl group.
    • Conditions: PdCl2(dppf), K2CO3, 1,4-dioxane, 100°C (76% yield).
    • Product: 5-(thiazolo[5,4-b]pyridin-2-yl)-2-methylaniline .

Synthesis of 3,4-Dimethoxybenzoyl Chloride

  • Carboxylic Acid Activation :
    • 3,4-Dimethoxybenzoic acid reacts with thionyl chloride (SOCl2) in dichloromethane at reflux.
    • Yield: >90% after distillation.

Amide Bond Formation

  • Coupling Reaction :
    • 5-(Thiazolo[5,4-b]pyridin-2-yl)-2-methylaniline (1 eq) and 3,4-dimethoxybenzoyl chloride (1.2 eq) react in dichloromethane with triethylamine (TEA) as base.
    • Conditions: 0°C to room temperature, 12 hours.
    • Purification: Column chromatography (SiO2, ethyl acetate/hexane).
    • Yield: 68–72%.

Analytical Characterization

Spectral Data for Final Product

Technique Data
$$ ^1H $$ NMR δ 8.29 (s, 1H, thiazolo-H), 7.72–7.65 (m, 2H, aryl-H), 3.92 (s, 6H, OCH3), 2.45 (s, 3H, CH3).
$$ ^{13}C $$ NMR δ 167.8 (C=O), 152.1 (thiazolo-C), 56.1 (OCH3), 20.3 (CH3).
HRMS (ESI) m/z 476.1582 [M + H]+ (calc. 476.1589).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Optimization Challenges and Solutions

  • Cyclization Efficiency :

    • Intramolecular cyclization requires strict control of Fe powder quantity and acetic acid volume to avoid over-reduction.
  • Regioselectivity in Suzuki Coupling :

    • Use of PdCl2(dppf) and excess aryl boronate ensures selective coupling at C2.
  • Amide Hydrolysis Mitigation :

    • Anhydrous conditions and low temperature prevent hydrolysis of the benzoyl chloride during coupling.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazolo[5,4-b]pyridine moiety is known to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), by binding to the active site and blocking its activity. This inhibition can lead to the modulation of various cellular processes, including cell growth, proliferation, and survival.

Comparison with Similar Compounds

2,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide

  • Structural Difference : Methoxy groups at positions 2 and 4 on the benzamide (vs. 3,4 in the target compound).
  • Physicochemical Properties: Molecular weight: 391.10 g/mol XlogP: 4.1 Hydrogen bond donors/acceptors: 1/6 .
  • Impact : The altered methoxy positions reduce steric hindrance but may weaken π-π stacking or hydrogen bonding compared to the 3,4-substituted analog. This could affect target affinity or selectivity.

PC190723 (Antibacterial Agent)

  • Structure : 3-[(6-chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide.
  • Key Features :
    • Chlorine and fluorine substituents enhance electronegativity and bacterial target binding (e.g., FtsZ protein in MRSA).
    • XlogP: 3.8 (slightly lower lipophilicity than the target compound) .
  • Biological Activity : Potent against methicillin-resistant Staphylococcus aureus (MIC < 1 µg/mL). The chloro and fluoro groups improve membrane penetration and target interaction, unlike methoxy groups in the target compound.

GK Protein Allosteric Activator

  • Structure : (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide.
  • Key Features :
    • Sulfonyl and piperazinyl groups increase polar surface area (~150 Ų), enhancing solubility but reducing blood-brain barrier penetration.
    • Binds to glucokinase (GK) allosteric site (20 Å from glucose-binding domain) via H-bonds with Arg63 .
  • Comparison : The target compound lacks sulfonyl and cyclic alkyl groups, suggesting divergent applications (e.g., central vs. peripheral targets).

5-Chloro-2-Methoxy Analog

  • Structure : 5-chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide.
  • Activity : Chlorine may improve interactions with hydrophobic pockets in targets, contrasting with the methoxy-dominated interactions of the 3,4-dimethoxy analog.

Tabulated Comparison of Key Compounds

Compound Name Molecular Weight (g/mol) XlogP H-Bond Donors Key Substituents Biological Target
Target Compound 431.51 ~4.1 1 3,4-dimethoxy, thiazolo-pyridine Undisclosed (likely enzymes)
2,4-Dimethoxy Analog 391.10 4.1 1 2,4-dimethoxy N/A (structural reference)
PC190723 423.83 3.8 2 Cl, F, thiazolo-pyridine FtsZ (MRSA)
GK Activator ~550 ~2.5 3 Sulfonyl, piperazinyl, cyclopentyl Glucokinase
5-Chloro-2-Methoxy Analog 409.89 ~4.5 1 Cl, 2-methoxy Undisclosed

Research Findings and Implications

  • Substituent Effects : Methoxy groups favor hydrogen bonding and moderate lipophilicity, while halogens (Cl, F) enhance target affinity and antibacterial activity. Sulfonyl/piperazinyl groups improve solubility but limit bioavailability .
  • Core Heterocycles: The thiazolo-pyridine core is conserved across analogs, suggesting its role in scaffold stability and π-π interactions.
  • Synthetic Accessibility : The target compound’s simpler structure (vs. GK activator or PC190723) may streamline synthesis, though regioselective methoxy placement requires careful optimization.

Biological Activity

3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a synthetic compound that combines a benzamide core with a thiazolo[5,4-b]pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3O3SC_{22}H_{19}N_{3}O_{3}S, with a molecular weight of 405.47 g/mol. The structure features methoxy groups that may enhance its biological activity through various mechanisms.

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the thiazolo[5,4-b]pyridine component may inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular signaling pathways related to growth and survival. By blocking PI3K activity, the compound can modulate processes such as cell proliferation and apoptosis.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives, including this compound. For instance:

  • In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The presence of methoxy groups has been linked to enhanced activity against human glioblastoma and melanoma cells .
  • Case studies involving thiazole derivatives have shown promising results in inhibiting tumor growth in xenograft models, suggesting that the compound may be effective in vivo as well.

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties associated with thiazole-containing compounds:

  • Research indicates that certain thiazole derivatives can effectively reduce seizure activity in animal models. The structural characteristics of these compounds are believed to play a vital role in their efficacy against seizures .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerHuman glioblastoma cellsSignificant cytotoxicity
AnticancerMelanoma cellsInhibition of tumor growth
AnticonvulsantAnimal seizure modelsReduction in seizure frequency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.